molecular formula C22H20BrN3O2S B11440766 3-benzyl-8-(5-bromo-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-benzyl-8-(5-bromo-2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11440766
M. Wt: 470.4 g/mol
InChI Key: ZZTWVMVMPCOEDL-UHFFFAOYSA-N
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Description

3-BENZYL-8-(5-BROMO-2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives

Preparation Methods

The synthesis of 3-BENZYL-8-(5-BROMO-2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly. This can include the use of continuous flow reactors and other advanced techniques to enhance efficiency and safety.

Chemical Reactions Analysis

3-BENZYL-8-(5-BROMO-2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-BENZYL-8-(5-BROMO-2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Its biological activities are studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-BENZYL-8-(5-BROMO-2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-BENZYL-8-(5-BROMO-2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE include other pyridothiadiazine derivatives These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties

Some similar compounds include:

  • 3-BENZYL-8-(5-CHLORO-2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE
  • 3-BENZYL-8-(5-FLUORO-2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE

Properties

Molecular Formula

C22H20BrN3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

3-benzyl-8-(5-bromo-2-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20BrN3O2S/c1-28-20-8-7-16(23)9-18(20)17-10-21(27)26-13-25(12-15-5-3-2-4-6-15)14-29-22(26)19(17)11-24/h2-9,17H,10,12-14H2,1H3

InChI Key

ZZTWVMVMPCOEDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CC=C4

Origin of Product

United States

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